molecular formula C11H21NO2 B8233194 (alphaR)-alpha-Aminocyclohexanepentanoic acid CAS No. 1227940-09-1

(alphaR)-alpha-Aminocyclohexanepentanoic acid

Cat. No. B8233194
CAS RN: 1227940-09-1
M. Wt: 199.29 g/mol
InChI Key: LGIVZSMPEFXNLH-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha amino acids are molecules that possess an amino group (-NH2) and a carboxylic group (-COOH) attached to the same tetrahedral carbon atom, called an alpha carbon . The alpha amino acids differ from one another by distinct R-groups (referred to as side chains) that are attached to the same alpha carbon .


Synthesis Analysis

Amino acids can be synthesized through various methods. One common synthesis route involves the hydrolysis of alpha-halocarboxylic acids, readily available precursors, to produce 2-hydroxycarboxylic acids . Another method of getting to the alpha-amino acid is by reductive amination of the alpha-keto acid .


Molecular Structure Analysis

The molecular structure of an alpha amino acid consists of a central carbon atom (the alpha carbon) to which both an amino and a carboxyl group are attached. The remaining two bonds of the alpha carbon atom are generally satisfied by a hydrogen atom and the R group .


Chemical Reactions Analysis

In the pH range of 4-8, all alpha amino acids react with ninhydrin, a powerful oxidizing agent, to give a purple colored product (diketohydrin) termed Rhuemann’s purple .


Physical And Chemical Properties Analysis

Alpha amino acids are non-volatile crystalline solids, which melt or decompose at fairly high temperatures, in contrast to amines and carboxylic acids . They possess high dielectric constants and high dipole moment, reflecting the discrete separation of positive and negative charges in their dipolar ionic forms .

Mechanism of Action

The mechanism of action of alpha amino acids can vary depending on their specific structure and function. For example, in the field of skincare, alpha hydroxy acids (AHAs) have garnered significant interest due to their exfoliative and rejuvenating properties .

Safety and Hazards

The safety and hazards associated with a specific alpha amino acid would depend on its specific structure and properties. It’s always important to refer to the safety data sheet of the specific compound for detailed information .

Future Directions

Alpha amino acids and their derivatives have a wide range of applications in various fields. For example, monoclonal antibodies (mAbs), which are proteins made up of amino acids, are the fastest-growing category of therapeutics entering clinical studies worldwide . Additionally, alpha-linolenic acid, an omega-3 fatty acid, has shown promise in the prevention, management, and treatment of a variety of diseases .

properties

IUPAC Name

(2R)-2-amino-5-cyclohexylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h9-10H,1-8,12H2,(H,13,14)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGIVZSMPEFXNLH-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)CCC[C@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201287667
Record name (αR)-α-Aminocyclohexanepentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201287667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1227940-09-1
Record name (αR)-α-Aminocyclohexanepentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227940-09-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αR)-α-Aminocyclohexanepentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201287667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.